4-Hydrazinobenzoic acid
Overview
Description
4-Hydrazinobenzoic acid, with the chemical formula C7H8N2O2, is a compound characterized by its hydrazine and carboxylic acid functional groups. It is commonly used as a building block in the synthesis of various organic compounds, including hydrazones and hydrazides .
Mechanism of Action
Target of Action
The primary targets of 4-Hydrazinobenzoic acid are the human p53 and p16 tumor suppressor genes . These genes play a crucial role in controlling cell division and preventing tumor formation.
Mode of Action
This compound interacts with its targets by causing DNA damage . This interaction results in changes to the normal functioning of the p53 and p16 genes, potentially leading to uncontrolled cell division and tumor formation .
Biochemical Pathways
It is known that the compound can cause dna damage, which can disrupt various cellular processes and pathways
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) hplc method . This suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is DNA damage, specifically to the p53 and p16 tumor suppressor genes . This can lead to uncontrolled cell division and potentially tumor formation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, exposure to moist air or water can affect the stability of the compound . Additionally, the compound should be handled in a well-ventilated area to avoid respiratory irritation .
Biochemical Analysis
Biochemical Properties
4-Hydrazinobenzoic acid has been reported as an ingredient of the cultivated mushroom Agaricus bisporus . It is carcinogenic to rodents . The mechanism of DNA damage by this compound has been studied using 32 P-labeled DNA fragments obtained from the human p53 and p16 tumor suppressor genes .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It has been used in the synthesis of multi-substituted dihydropyrano .
Temporal Effects in Laboratory Settings
It is known to be stable and combustible .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, in contact with skin, or if inhaled .
Metabolic Pathways
It has been reported as an ingredient of the cultivated mushroom Agaricus bisporus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid through a series of chemical reactions. One common method involves the reaction of 4-aminobenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reduced with stannous chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The reaction with aldehydes or ketones typically occurs in the presence of an acid catalyst.
Major Products:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Hydrazones.
Scientific Research Applications
4-Hydrazinobenzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Hydrazinobenzoic acid can be compared with other similar compounds, such as:
- (4-Carboxyphenyl)hydrazine
- (p-Carboxyphenyl)hydrazine
- 4-Hydrazinylbenzoic acid
- p-Hydrazinobenzoic acid
Uniqueness: What sets this compound apart is its dual functional groups (hydrazine and carboxylic acid), which allow it to participate in a wide range of chemical reactions and make it a versatile building block in organic synthesis .
Properties
IUPAC Name |
4-hydrazinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNFLKVWBDNNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24589-77-3 (mono-hydrochloride) | |
Record name | 4-Hydrazinobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020708 | |
Record name | 4-Hydrazinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-67-0 | |
Record name | 4-Hydrazinobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydrazinobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydrazinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydrazinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDRAZINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1R368JE7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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